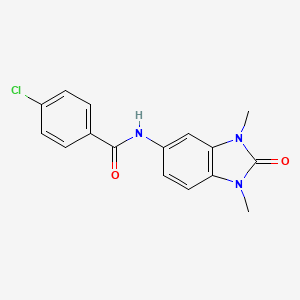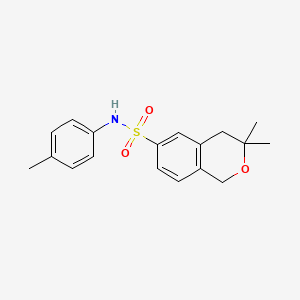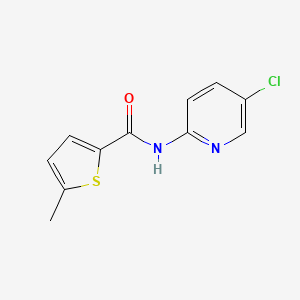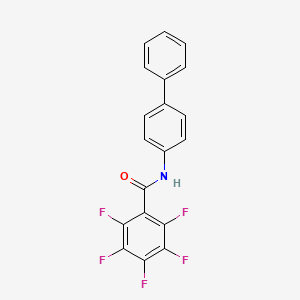![molecular formula C20H15F3N4O B4588153 2-(methoxymethyl)-3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4588153.png)
2-(methoxymethyl)-3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
説明
2-(methoxymethyl)-3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H15F3N4O and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.11979560 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic and Medicinal Aspects
Pyrazolo[1,5-a]pyrimidine scaffolds are privileged heterocycles in drug discovery, displaying a wide range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies of these compounds have gained significant attention, showcasing their potential in developing drug-like candidates for various disease targets. The compounds derived from pyrazolo[1,5-a]pyrimidine scaffolds have been extensively researched for their synthetic strategies and significant biological properties along with SAR studies, highlighting their potential as versatile building blocks in medicinal chemistry (Cherukupalli et al., 2017).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, closely related to pyrazolo[1,5-a]pyrimidines, is noted for its synthetic applications and bioavailability. The development of 5H-pyrano[2,3-d]pyrimidine scaffolds has been facilitated by employing hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. This demonstrates the scaffold's versatility and importance in synthetic chemistry, contributing significantly to the development of new compounds with potential medicinal applications (Parmar et al., 2023).
Optical Sensors and Biomedical Applications
Pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidine, serve as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. This utility extends beyond sensing to encompass a range of biological and medicinal applications, demonstrating the compound class's versatility in both diagnostics and therapeutics (Jindal & Kaur, 2021).
Optoelectronic Material Development
The integration of pyrazolo[1,5-a]pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. This application showcases the compound class's potential in fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, and nonlinear optical materials. The exploration of these compounds in material science underscores their importance beyond medicinal chemistry (Lipunova et al., 2018).
特性
IUPAC Name |
2-(methoxymethyl)-3-phenyl-5-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O/c1-28-12-16-18(14-5-3-2-4-6-14)19-25-15(13-7-9-24-10-8-13)11-17(20(21,22)23)27(19)26-16/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEXHLGNZIYCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=NC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-methyl-3-{[2-(2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B4588074.png)
![N-1,3-benzodioxol-5-yl-2-cyano-3-{5-[(4-nitrophenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4588078.png)
![(5Z)-3-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B4588082.png)
![2-chloro-N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-5-(methylthio)benzamide](/img/structure/B4588088.png)

![ETHYL 6-ETHYL-2-({2-[(4-PROPOXY-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4588119.png)
![2-[1-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4588120.png)

![(Z)-N-{3-[(4-CHLOROPHENYL)SULFONYL]-5-METHOXYPHENYL}-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPENAMIDE](/img/structure/B4588129.png)

![4-[hydroxy(diphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide](/img/structure/B4588158.png)
![2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE](/img/structure/B4588165.png)
![1-AZEPANYL[5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE](/img/structure/B4588174.png)

